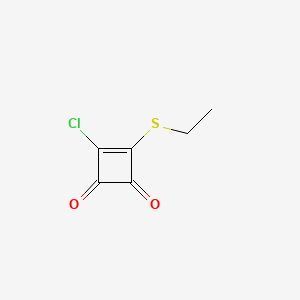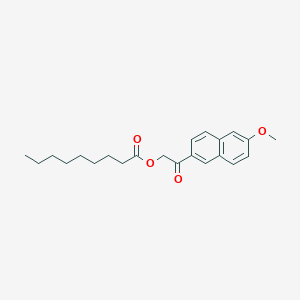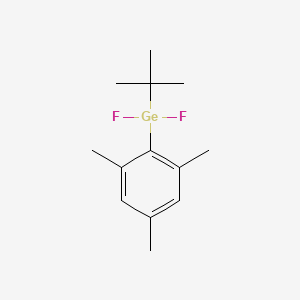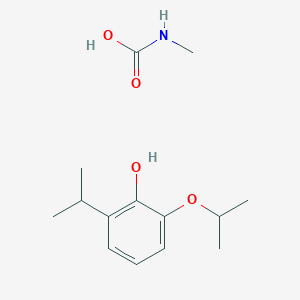![molecular formula C30H54N5O8PS B14280166 [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl (3-hexadecylsulfanyl-2-methoxy-propyl) hydrogen phosphate CAS No. 131933-71-6](/img/structure/B14280166.png)
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl (3-hexadecylsulfanyl-2-methoxy-propyl) hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex molecule with a long name, so let’s break it down. The core structure consists of a tetrahydrofuran ring (a five-membered ring containing four carbon atoms and one oxygen atom) attached to various functional groups. Here’s a simplified representation:
Core Structure:(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl
- The tetrahydrofuran ring provides a flexible scaffold.
- The azido group (-N₃) adds chemical reactivity.
- The pyrimidine moiety contributes to its biological properties.
- The methyl and sulfanyl groups enhance lipophilicity (solubility in lipids).
Métodos De Preparación
The synthetic routes for this compound can be intricate due to its complexityImetelstat (brand name: Rytelo), which shares some structural features. Imetelstat is an oligonucleotide telomerase inhibitor used in the treatment of myelodysplastic syndromes . Although not identical, it provides insights into the synthesis of similar compounds.
Análisis De Reacciones Químicas
The compound likely undergoes various reactions, including:
Oxidation: Conversion of functional groups (e.g., azide to amine).
Reduction: Reduction of carbonyl groups (e.g., pyrimidine ketones).
Substitution: Substituting functional groups (e.g., azide displacement).
Phosphorylation: Introduction of phosphate groups.
Common reagents and conditions depend on the specific transformations. Major products could include derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
This compound’s applications span several fields:
Chemistry: As a versatile building block for drug development.
Biology: Investigating cellular processes (e.g., telomerase inhibition).
Medicine: Potential anti-cancer properties (similar to Imetelstat).
Industry: Synthesis of novel materials.
Mecanismo De Acción
The compound likely inhibits telomerase, an enzyme involved in maintaining telomere length. By disrupting telomerase activity, it may limit cell proliferation, particularly in cancer cells. Further research is needed to elucidate the exact mechanism.
Comparación Con Compuestos Similares
Remember that this information is based on related compounds, and direct details about the compound you specified may be limited
Propiedades
Número CAS |
131933-71-6 |
|---|---|
Fórmula molecular |
C30H54N5O8PS |
Peso molecular |
675.8 g/mol |
Nombre IUPAC |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (3-hexadecylsulfanyl-2-methoxypropyl) hydrogen phosphate |
InChI |
InChI=1S/C30H54N5O8PS/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-45-23-25(40-3)21-41-44(38,39)42-22-27-26(33-34-31)19-28(43-27)35-20-24(2)29(36)32-30(35)37/h20,25-28H,4-19,21-23H2,1-3H3,(H,38,39)(H,32,36,37)/t25?,26-,27+,28+/m0/s1 |
Clave InChI |
JAEQASYKCURUMP-OXXZQLOYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCSCC(COP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC |
SMILES canónico |
CCCCCCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one](/img/structure/B14280101.png)



![({[(Benzyloxy)carbonyl]amino}methyl)(hydroxymethyl)oxophosphanium](/img/structure/B14280114.png)
![[2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate](/img/structure/B14280120.png)

![Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo-](/img/structure/B14280130.png)


